molecular formula C14H7Cl2NO2S B3822575 5-chloro-3-(4-chlorobenzoyl)-1,3-benzoxazole-2(3H)-thione

5-chloro-3-(4-chlorobenzoyl)-1,3-benzoxazole-2(3H)-thione

Cat. No.: B3822575
M. Wt: 324.2 g/mol
InChI Key: LGRVUZQNPDQPRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-chloro-3-(4-chlorobenzoyl)-1,3-benzoxazole-2(3H)-thione, also known as CBX, is a benzoxazole derivative that has been extensively studied for its potential as a therapeutic agent in various diseases. It has shown promising results in preclinical studies as an anti-inflammatory, anticancer, and antiviral agent.

Mechanism of Action

The exact mechanism of action of 5-chloro-3-(4-chlorobenzoyl)-1,3-benzoxazole-2(3H)-thione is not fully understood, but it is believed to act through multiple pathways. This compound has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer. This compound also inhibits the activity of COX-2, an enzyme involved in the production of prostaglandins that contribute to inflammation. Additionally, this compound has been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In animal models, this compound has been shown to reduce inflammation, inhibit tumor growth, and improve survival rates. This compound has also been shown to have antiviral activity against herpes simplex virus and dengue virus. In vitro studies have shown that this compound can induce apoptosis in cancer cells and inhibit the proliferation of cancer cells.

Advantages and Limitations for Lab Experiments

5-chloro-3-(4-chlorobenzoyl)-1,3-benzoxazole-2(3H)-thione has several advantages for lab experiments. It is relatively easy to synthesize and has high purity, making it a reliable research tool. This compound has also been extensively studied, with a large body of literature available on its properties and potential therapeutic applications. However, this compound has some limitations for lab experiments. It has low solubility in water, which can make it difficult to administer in vivo. Additionally, this compound has not yet been extensively studied in clinical trials, so its safety and efficacy in humans are not fully known.

Future Directions

There are several future directions for 5-chloro-3-(4-chlorobenzoyl)-1,3-benzoxazole-2(3H)-thione research. One area of interest is its potential as an anti-inflammatory agent in diseases such as rheumatoid arthritis and inflammatory bowel disease. Another area of interest is its potential as an anticancer agent, particularly in combination with other chemotherapy drugs. Additionally, further studies are needed to determine the safety and efficacy of this compound in clinical trials. Overall, this compound has shown promising results in preclinical studies and warrants further investigation as a potential therapeutic agent.

Scientific Research Applications

5-chloro-3-(4-chlorobenzoyl)-1,3-benzoxazole-2(3H)-thione has been extensively studied for its potential as a therapeutic agent in various diseases. It has shown promising results as an anti-inflammatory agent in preclinical studies, inhibiting the production of pro-inflammatory cytokines and reducing inflammation in animal models. This compound has also shown potential as an anticancer agent, inducing apoptosis in cancer cells and inhibiting tumor growth in animal models. Additionally, this compound has shown antiviral activity against herpes simplex virus and dengue virus.

Properties

IUPAC Name

(4-chlorophenyl)-(5-chloro-2-sulfanylidene-1,3-benzoxazol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7Cl2NO2S/c15-9-3-1-8(2-4-9)13(18)17-11-7-10(16)5-6-12(11)19-14(17)20/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGRVUZQNPDQPRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)N2C3=C(C=CC(=C3)Cl)OC2=S)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7Cl2NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-chloro-3-(4-chlorobenzoyl)-1,3-benzoxazole-2(3H)-thione
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5-chloro-3-(4-chlorobenzoyl)-1,3-benzoxazole-2(3H)-thione
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5-chloro-3-(4-chlorobenzoyl)-1,3-benzoxazole-2(3H)-thione
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5-chloro-3-(4-chlorobenzoyl)-1,3-benzoxazole-2(3H)-thione
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Reactant of Route 6
5-chloro-3-(4-chlorobenzoyl)-1,3-benzoxazole-2(3H)-thione

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